Fenoprofen Calcium is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen (has active moiety).
Fenoprofen Calcium
CAS No.: 34597-40-5
Cat. No.: VC20769942
Molecular Formula: C15H14CaO3
Molecular Weight: 282.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34597-40-5 |
---|---|
Molecular Formula | C15H14CaO3 |
Molecular Weight | 282.35 g/mol |
IUPAC Name | calcium;2-(3-phenoxyphenyl)propanoate |
Standard InChI | InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17); |
Standard InChI Key | CHDRXDZJRHFPKX-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2] |
Canonical SMILES | CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca] |
Boiling Point | 168-171 °C @ 0.11 MM HG |
Colorform | VISCOUS OIL |
Melting Point | 168-171 |
Introduction
Chemical Structure and Properties
Fenoprofen calcium is chemically identified as calcium 2-(3-phenoxyphenyl)propanoate or α-methyl-3-phenoxybenzeneacetic acid hemicalcium salt . The compound possesses a molecular formula of C30H26CaO6 with a molecular weight of 522.6 g/mol in its anhydrous form . The dihydrate form (C30H30CaO8) has a slightly higher molecular weight of 558.64 g/mol . Structurally, fenoprofen contains a phenoxyphenyl group attached to a propanoic acid moiety, with the calcium salt formed by the ionic bonding of two fenoprofen molecules to one calcium ion.
Physical and Chemical Characteristics
Fenoprofen calcium exhibits specific physicochemical properties that influence its pharmacological behavior, as outlined in the following table:
The compound exists in a crystalline form and is typically available as fenoprofen calcium dihydrate for pharmaceutical applications .
Pharmacological Mechanism of Action
Classical NSAID Activity
Fenoprofen calcium functions primarily through the inhibition of cyclooxygenase enzymes, particularly COX-2, which results in decreased production of prostaglandins . This mechanism underlies its anti-inflammatory, analgesic, and antipyretic effects. By reducing prostaglandin synthesis, fenoprofen calcium diminishes the inflammatory cascade, thereby alleviating symptoms associated with various inflammatory conditions .
Clinical Applications
Approved Therapeutic Uses
Fenoprofen calcium is primarily indicated for the following conditions:
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Rheumatoid arthritis: For symptomatic relief of inflammation and pain associated with this autoimmune condition .
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Osteoarthritis: For management of pain and improved joint function in degenerative joint disease .
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Mild to moderate pain: For short-term relief of various pain conditions .
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Postoperative pain: Has been utilized for management of pain following surgical procedures .
Dosage and Administration
Fenoprofen calcium is available in capsule formulations of 200 mg and 400 mg for oral administration . In clinical studies, the average daily therapeutic dose for rheumatoid arthritis was 2.0 g . The medication is typically administered multiple times per day due to its relatively short half-life of approximately 3 hours .
Pharmacokinetics
Absorption and Distribution
Fenoprofen calcium is absorbed from the gastrointestinal tract following oral administration. Its limited water solubility (0.000128 mg/mL) influences its absorption characteristics .
Metabolism and Elimination
The compound undergoes extensive hepatic metabolism with major urinary metabolites being fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide . Fenoprofen calcium has an elimination half-life of approximately 3 hours . Excretion is primarily renal, with approximately 90% of the drug eliminated through the kidneys .
Clinical Efficacy
Comparative Studies
A double-blind parallel study compared fenoprofen calcium to aspirin in 20 patients with rheumatoid arthritis . The findings from this study are summarized in the table below:
Both medications demonstrated superior efficacy compared to placebo, but fenoprofen calcium showed slight advantages in multiple parameters .
Contraindications
Fenoprofen calcium is contraindicated in the following situations:
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Individuals with known hypersensitivity to any component of the product
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Patients who have experienced asthma, urticaria, or allergic-type reactions after taking aspirin or other NSAIDs
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Treatment of perioperative pain in the setting of coronary artery bypass graft (CABG) surgery
Stereochemical Considerations
Chirality and Biological Activity
Fenoprofen is a chiral drug with one stereogenic center and exists as enantiomeric pairs . Research has demonstrated that the (S)-enantiomer possesses the desired pharmacological activity, while the (R)-isomer is less active . Interestingly, there is evidence of stereoselective bioconversion of (R)- to (S)-fenoprofen in the body, a process known as chiral inversion . This stereochemical feature is important for understanding the compound's biological activity and pharmacokinetic profile.
Regulatory Status
Fenoprofen calcium is marketed under the brand name Nalfon among others and is available as a generic medication . In October 2020, the U.S. Food and Drug Administration (FDA) required the drug label to be updated, likely in relation to safety considerations for all NSAIDs .
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